molecular formula C22H20O8 B2669957 2,6-Dbeaq CAS No. 2370885-20-2

2,6-Dbeaq

Cat. No.: B2669957
CAS No.: 2370885-20-2
M. Wt: 412.394
InChI Key: QVZZWCUGOLVNSJ-UHFFFAOYSA-N
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Description

2,6-Dibutoxyethoxy-9,10-anthraquinone, commonly referred to as 2,6-Dbeaq, is a derivative of anthraquinone. This compound is notable for its high chemical stability and solubility in alkaline solutions, making it a promising candidate for use in various energy storage applications, particularly in redox flow batteries.

Scientific Research Applications

2,6-Dibutoxyethoxy-9,10-anthraquinone has several scientific research applications:

    Energy Storage: It is primarily used in redox flow batteries due to its high solubility and stability in alkaline solutions. These batteries are essential for large-scale energy storage, particularly for renewable energy sources like solar and wind power.

    Electrochemical Studies: The compound is used in various electrochemical studies to understand redox mechanisms and improve battery performance.

    Material Science: Researchers explore its potential in developing new materials with enhanced electrochemical properties .

Preparation Methods

2,6-Dibutoxyethoxy-9,10-anthraquinone is synthesized from 2,6-dihydroxyanthraquinone. The synthetic route involves the modification of 2,6-dihydroxyanthraquinone with butoxyethoxy groups. The reaction typically requires the use of alkylating agents and appropriate solvents under controlled conditions to ensure high yield and purity. Industrial production methods focus on optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s stability and performance .

Chemical Reactions Analysis

2,6-Dibutoxyethoxy-9,10-anthraquinone undergoes various chemical reactions, including:

    Oxidation and Reduction: It participates in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form. These reactions are crucial for its application in redox flow batteries.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyethoxy groups, allowing for further functionalization. Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as potassium ferricyanide. .

Mechanism of Action

The mechanism of action of 2,6-Dibutoxyethoxy-9,10-anthraquinone in redox flow batteries involves its ability to undergo reversible redox reactions. The compound acts as an electron carrier, cycling between its oxidized quinone form and reduced hydroquinone form. This redox cycling is facilitated by the presence of butoxyethoxy groups, which enhance its solubility and stability in alkaline solutions. The molecular targets and pathways involved include the interaction with potassium ferricyanide and ferrocyanide as redox partners .

Comparison with Similar Compounds

2,6-Dibutoxyethoxy-9,10-anthraquinone is compared with other similar compounds such as:

Properties

IUPAC Name

4-[6-(3-carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c23-19(24)3-1-9-29-13-5-7-15-17(11-13)21(27)16-8-6-14(12-18(16)22(15)28)30-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZWCUGOLVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCC(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370885-20-2
Record name 2,6-DBEAQ
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